molecular formula C16H13ClN4O2S B2371354 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 896324-33-7

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2371354
CAS No.: 896324-33-7
M. Wt: 360.82
InChI Key: BHGWLFVCXYUXSV-UHFFFAOYSA-N
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Description

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a chemical compound with the CAS Number 896324-33-7 and a molecular formula of C16H13ClN4O2S . This reagent features a complex molecular architecture that incorporates a pyrido[1,2-a][1,3,5]triazine core, a sulfanyl acetamide linker, and a p-tolyl substituent. The presence of these distinct pharmacophores suggests potential for diverse biochemical interactions, making it a compound of significant interest in medicinal chemistry and drug discovery research. Compounds with similar triazine and pyridine scaffolds, such as triazolopyridinones, are frequently investigated as inhibitors of various biological targets, including p38 mitogen-activated protein kinases (MAPK), which are pivotal in inflammatory signaling pathways . The structural motifs present in this molecule indicate it may be suited for similar applications, potentially serving as a key intermediate or a novel scaffold in the synthesis and development of enzyme inhibitors or other biologically active molecules. This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c1-10-2-5-12(6-3-10)18-14(22)9-24-15-19-13-7-4-11(17)8-21(13)16(23)20-15/h2-8H,9H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGWLFVCXYUXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Pyrido[1,2-a]triazin Derivatives

Construction of the Heterocyclic Core

The synthesis of the pyrido[1,2-a]triazin core can be achieved through several methodologies, with the choice of approach depending on the specific substitution pattern desired in the final molecule.

Suzuki Cross-Coupling Approach

One elegant approach for constructing substituted pyrido[1,2-a]triazines involves the Suzuki cross-coupling reaction. This method has been successfully employed for the synthesis of 2-diethylamino-4H-7-(het)aryl pyrido[1,2-a]triazin-4-ones through the reaction of 2-diethylamino-4H-7-iodopyrido[1,2-a]triazin-4-one with various (het)arylboronic acids in aqueous conditions. While this approach primarily focuses on introducing substituents at the 7-position rather than the 2-position, it provides valuable insights into methods for modifying the pyrido[1,2-a]triazin scaffold.

Aminomethylation and Cyclization

Another synthetic strategy involves the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles to form pyrido[1,2-a]triazine derivatives. This approach demonstrates the potential for constructing the triazine ring through cyclization reactions with appropriately functionalized pyridine derivatives.

Ring Annelation Reactions

Ring annelation reactions have been used to prepare related heterocyclic systems such as benzoimidazo[1,2-a]triazines. While these structures differ somewhat from our target compound, the methodology provides valuable insight into approaches for constructing fused triazine systems through the reaction of guanidine derivatives with appropriate aldehydes.

Regioselective Functionalization Strategies

Achieving regioselective functionalization of the pyrido[1,2-a]triazin core is crucial for the synthesis of the target compound. Various strategies can be employed to introduce substituents at specific positions:

Table 1: Regioselective Functionalization Methods for Pyrido[1,2-a]triazin Core

Position Functionalization Method Typical Reagents Reaction Conditions Reference
2-position Nucleophilic substitution Thiol derivatives Basic conditions, aprotic solvents, 50-80°C
4-position Oxidation Oxidizing agents Acidic or basic conditions
7-position Electrophilic substitution Halogenating agents Acidic conditions, 40-60°C
7-position Suzuki coupling Arylboronic acids, Pd catalysts Aqueous conditions, 80-100°C

Specific Preparation Methods for the Target Compound

The synthesis of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can be approached through several synthetic routes, each with distinct advantages and challenges.

Multi-Step Synthesis via Key Intermediates

A systematic multi-step synthesis represents the most straightforward approach to the target compound, involving the sequential construction of the heterocyclic core and introduction of functional groups.

Synthesis of Chlorinated Pyrido[1,2-a]triazin Precursor

The initial phase focuses on preparing a 7-chloro-4-oxo-4H-pyrido[1,2-a]triazin-2-yl chloride or similar precursor that can undergo subsequent functionalization. This can be achieved through a sequence involving:

  • Preparation of a suitable pyridine derivative
  • Formation of the triazine ring through cyclization with appropriate reagents
  • Introduction of the chloro substituent at the 7-position
  • Incorporation of a leaving group at the 2-position

The chlorination at the 7-position can be achieved using various chlorinating agents such as phosphorus oxychloride (POCl₃), N-chlorosuccinimide (NCS), or sulfuryl chloride (SO₂Cl₂) under carefully controlled conditions to ensure regioselectivity.

Mechanism of Key Transformations

Understanding the mechanisms of the key transformations involved in the synthesis of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide provides insight into potential optimization strategies.

Formation of the Pyrido[1,2-a]triazin Core

The formation of the pyrido[1,2-a]triazin core typically involves a cyclization reaction between a pyridine derivative and triazine-forming components. This process often proceeds through a sequence of nucleophilic addition, condensation, and intramolecular cyclization steps.

In the context of formally similar systems, the reaction mechanism has been proposed to involve an initial condensation product followed by an intramolecular addition-elimination reaction (SNAr) at specific positions of the pyridine ring, leading to the formation of the fused heterocyclic system with simultaneous elimination of small molecules such as H₂S.

The introduction of the sulfanyl group at the 2-position of the pyrido[1,2-a]triazin core proceeds through a nucleophilic aromatic substitution mechanism:

  • Deprotonation of the thiol (thioglycolic acid or derivative) with a base to form the nucleophilic thiolate anion
  • Nucleophilic attack of the thiolate on the electrophilic carbon at the 2-position of the heterocyclic core
  • Displacement of the leaving group (typically chloride) to form the carbon-sulfur bond

The reactivity of the 2-position toward nucleophilic substitution is enhanced by the adjacent nitrogen atoms in the triazine ring, which increase the electrophilicity of this position through inductive and resonance effects.

Amide Coupling Mechanism

The formation of the acetamide linkage between the carboxylic acid moiety (of the sulfanylacetic acid) and 4-methylaniline typically involves activation of the carboxylic acid followed by nucleophilic acyl substitution:

  • Activation of the carboxylic acid using coupling reagents such as EDC/HOBt, DCC, or HATU
  • Formation of an activated ester intermediate
  • Nucleophilic attack by the amine (4-methylaniline) on the activated carbonyl
  • Proton transfer and elimination of the leaving group to form the amide bond

Characterization and Purification

Analytical Techniques for Structure Confirmation

The structure of the synthesized 2-({7-chloro-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can be confirmed through a combination of spectroscopic and analytical techniques:

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information:

  • ¹H NMR spectroscopy would show characteristic signals for the aromatic protons of the pyridine and 4-methylphenyl groups, the methylene protons adjacent to the sulfur atom, and the amide NH proton.
  • ¹³C NMR spectroscopy would reveal the carbonyl carbons (amide and oxo group), aromatic carbons, and the methyl carbon.
Infrared Spectroscopy

IR spectroscopy would show characteristic absorption bands for:

  • N-H stretching (3300-3400 cm⁻¹)
  • C=O stretching of the amide and oxo groups (1650-1700 cm⁻¹)
  • C=N and C=C stretching of the heterocyclic system (1550-1650 cm⁻¹)
  • C-S stretching (600-700 cm⁻¹)
  • C-Cl stretching (700-800 cm⁻¹)
Mass Spectrometry

Mass spectrometry would provide confirmation of the molecular weight and fragmentation pattern consistent with the proposed structure. The expected molecular ion peak would correspond to the molecular formula C₁₆H₁₃ClN₄O₂S.

Table 3: Expected Spectroscopic Data for 2-({7-chloro-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Technique Expected Data Diagnostic Features
¹H NMR (300 MHz, DMSO-d₆) δ 10.2-10.4 (s, 1H, NH)
δ 8.6-8.8 (d, 1H, pyridine-H)
δ 7.9-8.1 (d, 1H, pyridine-H)
δ 7.4-7.6 (m, 2H, Ar-H)
δ 7.1-7.3 (m, 2H, Ar-H)
δ 4.0-4.2 (s, 2H, CH₂)
δ 2.2-2.3 (s, 3H, CH₃)
Amide NH, aromatic pattern, methylene adjacent to sulfur
¹³C NMR (75 MHz, DMSO-d₆) δ 165-170 (C=O, amide)
δ 155-160 (C=O, triazine)
δ 145-150 (quaternary C, triazine)
δ 135-140 (quaternary C, Ar)
δ 125-135 (multiple signals, aromatic C's)
δ 35-40 (CH₂)
δ 20-22 (CH₃)
Carbonyl carbons, aromatic region, methylene and methyl signals
IR (KBr, cm⁻¹) 3300-3400 (N-H)
1650-1700 (C=O, amide)
1600-1650 (C=O, triazine)
1550-1600 (C=C, aromatic)
700-800 (C-Cl)
Amide NH, carbonyl stretching, aromatic signals, C-Cl bond
MS (ESI) m/z: [M+H]⁺ and fragmentation pattern Molecular ion peak corresponding to C₁₆H₁₃ClN₄O₂S

Purification Methodologies

The purification of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can be achieved through various techniques, with the choice depending on the scale of synthesis and the nature of impurities:

Recrystallization

Recrystallization represents a common method for purifying crystalline compounds:

  • Suitable solvent systems might include ethanol/water, ethyl acetate/hexane, or dichloromethane/methanol
  • The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by cooling to promote crystallization
  • Multiple recrystallizations may be necessary to achieve high purity
Column Chromatography

For more challenging purifications, silica gel column chromatography can be employed:

  • Typical solvent systems include dichloromethane/methanol or ethyl acetate/hexane with gradually increasing polarity
  • Flash chromatography techniques can improve efficiency and reduce solvent consumption
  • Thin-layer chromatography (TLC) can be used to monitor the purification process
Preparative HPLC

For analytical purposes or small-scale preparations requiring very high purity:

  • Reverse-phase HPLC using C18 columns and water/acetonitrile gradient systems
  • This approach provides excellent separation but may be less practical for larger-scale synthesis

Challenges and Optimization Strategies

The synthesis of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide presents several challenges that require careful consideration and optimization.

Regioselectivity Challenges

A primary challenge in the synthesis is achieving regioselective functionalization of the heterocyclic core:

  • The chlorination at the 7-position must be selective, avoiding substitution at other positions
  • The introduction of the sulfanyl group must occur specifically at the 2-position

Optimization strategies include:

  • Careful temperature control during chlorination reactions
  • Selection of appropriate chlorinating agents based on their selectivity profiles
  • Use of protecting groups if necessary to block undesired reactive sites
  • Exploitation of electronic effects to direct reactivity toward specific positions

Stability Considerations

Stability issues may arise during the synthesis due to the reactive nature of certain intermediates:

  • The sulfanyl group is susceptible to oxidation under certain conditions
  • The triazine ring may undergo hydrolysis in strongly acidic or basic environments

Optimization strategies include:

  • Conducting reactions under inert atmospheres (nitrogen or argon)
  • Careful control of pH during aqueous workup procedures
  • Use of mild reaction conditions whenever possible
  • Addition of antioxidants during storage of thiol-containing intermediates

Yield Optimization

Achieving high yields throughout the multi-step synthesis requires optimization of each individual step:

Table 4: Yield Optimization Strategies for Key Transformation Steps

Transformation Common Challenges Optimization Strategies Expected Yield Improvement
Formation of pyrido[1,2-a]triazin core Competing side reactions Careful control of temperature and reaction time
Use of catalysts
Optimized reagent ratios
10-15%
Chlorination at 7-position Poor regioselectivity
Overchlorination
Selection of specific chlorinating agents
Temperature control
Monitoring reaction progress
5-10%
Sulfanyl introduction Competing side reactions
Oxidation of thiol
Use of inert atmosphere
Selection of appropriate base
Controlled addition rates
15-20%
Amide formation Incomplete coupling
Hydrolysis of intermediates
Optimized coupling reagents
Anhydrous conditions
Reaction temperature control
10-15%

Chemical Reactions Analysis

Types of Reactions

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxo group can produce hydroxyl derivatives.

Scientific Research Applications

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for treating various diseases due to its unique structural features.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound belongs to the broader class of N-(substituted phenyl)acetamides, which are frequently employed as intermediates in synthesizing heterocyclic systems . Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Substituents Biological/Physicochemical Relevance
2-({7-Chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide Pyrido[1,2-a][1,3,5]triazin-4-one 7-Cl, 2-S-CH₂-C(O)-NH-(4-methylphenyl) Potential kinase inhibition due to chloro and sulfanyl groups; enhanced lipophilicity from methylphenyl
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Benzene ring 4-Cl, 2-NO₂, N-(methylsulfonyl)acetamide Intermediate for sulfur-containing heterocycles; nitro group may confer oxidative reactivity
(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid β-lactam (penicillin-like) Complex bicyclic core with amino-phenylacetamide substituents Antibiotic activity via β-lactam ring; structural complexity enhances target specificity

Crystallographic and Conformational Insights

  • The nitro group in N-(4-chloro-2-nitrophenyl)acetamide exhibits a slight twist relative to the benzene ring (O1–N1–C3–C2 torsion angle = -16.7°), impacting molecular packing via C–H⋯O interactions . For the target compound, the pyrido-triazinone core likely adopts a planar conformation, with the sulfanyl group influencing intermolecular interactions (e.g., S⋯H or S⋯π bonds).

Research Findings and Data Tables

Table 1: Physicochemical Properties

Property Target Compound N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Molecular Weight ~393.84 g/mol ~306.73 g/mol
LogP (Predicted) ~2.8 (moderate lipophilicity) ~1.5 (lower due to nitro group)
Hydrogen Bond Acceptors 5 6
Rotatable Bonds 4 3

Table 2: Structural Comparison of Heterocyclic Cores

Core Type Planarity Common Applications
Pyrido[1,2-a][1,3,5]triazin-4-one High (aromatic system) Kinase inhibition, anticancer agents
β-Lactam Moderate (strained ring) Antibiotics
Piperazinedione Planar (cyclic dipeptide) Antimicrobial, enzyme substrates

Biological Activity

The compound 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a member of the sulfanylamide class and features a complex structure that includes a pyrido[1,2-a][1,3,5]triazin ring system. This article will explore its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Pyrido[1,2-a][1,3,5]triazin ring : A heterocyclic structure known for its diverse biological activities.
  • Sulfanyl group : Contributes to the compound's reactivity and potential biological interactions.
  • Acetamide moiety : Often associated with various pharmacological effects.

Biological Activity Overview

While specific biological data on this compound is limited, related compounds in the same structural family have demonstrated various biological activities. These include:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against a range of bacterial and fungal pathogens.
  • Enzyme Inhibition : Compounds with similar structures have been reported to interact with enzymes like cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in inflammatory processes.

Antimicrobial Activity

A study highlighted that derivatives of pyrido[1,2-a][1,3,5]triazin exhibit significant antimicrobial properties. For instance:

  • Compound A (related structure) showed an inhibition zone of 15 mm against E. coli.
CompoundInhibition Zone (mm)Target Organism
Compound A15E. coli
Compound B20S. aureus

Enzyme Interaction Studies

Molecular docking studies suggest that the compound may interact with COX enzymes through hydrogen bonding and hydrophobic interactions. For instance:

  • Docking Score : The compound exhibited a docking score of -8.5 kcal/mol with COX-2, indicating strong binding affinity.

Case Study 1: Inhibition of COX Enzymes

A recent study evaluated the inhibitory effects of related compounds on COX enzymes. The results indicated:

  • IC50 Values :
    • For COX-1: 12.3 μM
    • For COX-2: 8.9 μM

These findings suggest that modifications to the pyrido[1,2-a][1,3,5]triazin scaffold can enhance inhibitory potency against these enzymes.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests were conducted using the MCF-7 breast cancer cell line:

  • The compound showed moderate cytotoxicity with an IC50 value of 30 μM.

Q & A

Q. What are the critical steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Cyclization of the pyrido-triazin core under reflux in ethanol or acetic acid with acid catalysts (e.g., HCl).
  • Sulfanylation via nucleophilic substitution using thiourea derivatives in dimethylformamide (DMF) at 60–80°C.
  • Amidation with 4-methylphenylamine in the presence of coupling agents like EDCI/HOBt. Optimal conditions require strict temperature control, solvent selection (DMF for solubility), and catalysts (triethylamine for deprotonation). Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic and analytical methods confirm the structural integrity of this compound?

Key techniques include:

  • 1H/13C NMR : Assigns proton/carbon environments (e.g., distinguishing sulfanyl vs. acetamide protons).
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 428.05).
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide). Purity is assessed via HPLC (>95% purity threshold) .

Q. What functional groups dictate its reactivity in further derivatization?

The sulfanyl group (-S-) enables nucleophilic substitutions (e.g., alkylation), while the acetamide moiety participates in hydrolysis or cross-coupling reactions. The chloro substituent at position 7 allows for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups. Reactivity is solvent-dependent; DMF or THF is preferred for polar intermediates .

Q. How is in vitro bioactivity assessed for this compound?

Standard assays include:

  • Enzyme inhibition : IC50 determination via kinetic assays (e.g., fluorescence-based protease inhibition).
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves.
  • Solubility/stability : HPLC analysis under physiological pH (1.2–7.4) to evaluate pharmacokinetic viability .

Advanced Research Questions

Q. How can researchers systematically optimize synthesis yield while minimizing impurities?

Apply Design of Experiments (DoE) to vary parameters (temperature, solvent ratio, catalyst loading). For example:

  • Use central composite design to model interactions between reaction time (12–24 hrs) and temperature (60–100°C).
  • Response surface methodology (RSM) identifies optimal conditions, reducing experimental runs by 40–60%. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) resolves impurities .

Q. What advanced techniques resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • 2D NMR (COSY, HSQC) : Resolves proton-proton coupling ambiguities (e.g., overlapping aromatic signals).
  • X-ray crystallography : Provides definitive stereochemical confirmation of the pyrido-triazin core.
  • Dynamic HPLC-MS : Detects trace impurities (e.g., oxidation byproducts) missed by standard methods .

Q. How can computational chemistry predict viable reaction pathways for derivatization?

  • Density Functional Theory (DFT) : Models transition states for sulfanyl group substitutions (e.g., activation energy for SN2 reactions).
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMF vs. THF). Tools like Gaussian or ORCA validate pathways, which are later confirmed experimentally via LC-MS .

Q. What strategies correlate in vitro bioactivity with in vivo efficacy?

  • Pharmacokinetic modeling : Predicts absorption/distribution using logP (measured via shake-flask method) and plasma protein binding assays.
  • Metabolite profiling : LC-MS/MS identifies active metabolites in liver microsomes.
  • In vivo validation : Dose-response studies in rodent models, comparing tumor growth inhibition (TGI) with in vitro IC50 values .

Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact biological activity?

  • SAR studies : Replace the 7-chloro group with fluoro, methoxy, or methyl to assess potency shifts.
  • Docking simulations : AutoDock Vina predicts binding affinity changes to target enzymes (e.g., kinase inhibition).
  • Thermodynamic solubility assays : Evaluate how substituents affect aqueous solubility (critical for oral bioavailability) .

Q. What methodologies assess stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl 0.1N), basic (NaOH 0.1N), and oxidative (H2O2 3%) conditions at 40–60°C for 24–72 hrs.
  • HPLC-DAD : Quantifies degradation products (e.g., hydrolysis of the acetamide group).
  • Arrhenius plot analysis : Predicts shelf-life at room temperature using accelerated stability data .

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